AFB1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) []. This designation signifies its definitive link to cancer development in humans. Researchers utilize AFB1 to study the mechanisms of carcinogenesis, particularly liver cancer, at the molecular and cellular level. By exposing cells or animal models to controlled amounts of AFB1, scientists can investigate the pathways involved in DNA damage, cell cycle disruption, and tumor formation [].
The potent carcinogenic effects of AFB1 can be a double-edged sword. Some research explores using this property to develop targeted cancer therapies. AFB1 can be used to test the efficacy of potential anti-cancer drugs by measuring their ability to prevent AFB1-induced DNA damage or cell death [].
Since AFB1 contaminates food and animal feed, a significant focus of research lies in developing strategies for detoxification. Scientists explore various methods, including using clays, probiotics, or specific enzymes to bind or degrade AFB1, rendering it harmless [, ].
Aflatoxin B1 is a highly toxic and carcinogenic compound produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is classified as a potent hepatocarcinogen, with a threshold dose for toxicity (TD50) of approximately 3.2 micrograms per kilogram per day in rats . Aflatoxin B1 is commonly found in various agricultural products, including grains, nuts, and seeds, particularly under conditions of high humidity and temperature.
Aflatoxin B1 is primarily known for its carcinogenic properties. Its mechanism involves forming covalent bonds with DNA, leading to mutations. The most notable mutation associated with aflatoxin B1 exposure is the GC to TA transversion at codon 249 of the p53 gene, a common alteration found in hepatocellular carcinoma cases linked to aflatoxin exposure . The compound's biological effects are exacerbated in individuals co-infected with hepatitis B virus, significantly increasing the risk of liver cancer .
The biosynthesis of aflatoxin B1 involves a complex pathway initiated by Aspergillus species. The process begins with the synthesis of hexanoate through fatty acid synthase, followed by the action of polyketide synthase, which adds malonyl-CoA units to form a polyketide compound. This compound undergoes several transformations involving various enzymes, leading to the final production of aflatoxin B1 . Key steps include:
Despite its toxicity, aflatoxin B1 has been studied for potential applications in various fields:
Research on aflatoxin B1 interactions focuses primarily on its binding with biomolecules such as proteins and nucleic acids. Studies have shown that aflatoxin B1 can form adducts with lysine residues in proteins like albumin, altering protein function and stability . Additionally, the formation of DNA adducts leads to significant mutagenic effects that are critical for understanding its carcinogenic potential .
Aflatoxin B1 belongs to a class of compounds known as aflatoxins, which includes several structurally related mycotoxins. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Aflatoxin G1 | Similar | Hepatotoxic | Less potent than Aflatoxin B1 |
Aflatoxin M1 | Similar | Carcinogenic (less potent) | Hydroxylated derivative of Aflatoxin B1 |
Ochratoxin A | Different | Nephrotoxic | Different biosynthetic origin |
Patulin | Different | Cytotoxic | Different structural framework |
Fumonisin B1 | Different | Neurotoxic | Different mechanism of action |
Aflatoxin B1 is distinguished by its high potency as a carcinogen and its specific mutational profile associated with liver cancer. Its unique biosynthetic pathway also sets it apart from other mycotoxins.
High Performance Liquid Chromatography remains the gold standard analytical technique for aflatoxin B1 determination in food and feed matrices [1]. The technique provides excellent separation efficiency, quantitative accuracy, and reproducibility for regulatory compliance testing. Modern High Performance Liquid Chromatography systems utilize reversed-phase C18 columns with various mobile phase compositions optimized for aflatoxin separation [2].
The mobile phase composition significantly influences peak response and retention characteristics of aflatoxin B1 [3]. Ternary mobile phase systems comprising water, methanol, and acetonitrile demonstrate superior separation performance compared to binary systems [1]. A commonly employed mobile phase composition consists of water/methanol/acetonitrile in a 50:40:10 volume ratio, achieving baseline separation of all four major aflatoxins in less than 5.5 minutes using a ZORBAX Eclipse XDB-C18 column (4.6×150 mm, 3.5 μm) at 0.8 mL/min flow rate [1].
Alternative mobile phase compositions have been developed to address specific analytical requirements. The water/methanol/acetonitrile system at 60:30:15 ratio provides enhanced resolution for complex food matrices, particularly when coupled with fluorescence detection at 365 nm excitation and 440 nm emission wavelengths [3]. For rapid analysis applications, a water/methanol system (80:20) utilizing monolithic column technology reduces analysis time to 6 minutes while maintaining analytical performance [4].
Detection methods for High Performance Liquid Chromatography analysis include ultraviolet detection at 365 nm and fluorescence detection with post-column derivatization [1] [5]. Fluorescence detection provides superior sensitivity for aflatoxin B1, particularly when combined with photochemical or electrochemical post-column derivatization using potassium bromide solutions [5]. The bromination reaction enhances fluorescence intensity, enabling detection limits below 1 μg/kg in food matrices [6].
Method validation parameters demonstrate excellent analytical performance. Linearity is typically achieved across concentration ranges from 0.5 to 50 μg/kg with correlation coefficients exceeding 0.999 [4]. Precision values, expressed as relative standard deviation, range from 1.1% to 4.57% for intra-day measurements and up to 14.65% for inter-day reproducibility [7]. Recovery studies conducted on various food matrices show recoveries between 70% and 125%, meeting international method performance criteria [6].
Thin Layer Chromatography continues to serve as a valuable screening technique for aflatoxin B1 detection, particularly in laboratories with limited instrumental resources [8] [9]. The technique offers simplicity, cost-effectiveness, and rapid qualitative assessment of aflatoxin contamination. Modern applications utilize High Performance Thin Layer Chromatography systems with densitometric quantification capabilities [10] [11].
Solvent system selection critically affects separation quality and reproducibility. The traditional chloroform/acetone (9:1) system provides reliable separation but raises safety concerns due to chloroform toxicity [9]. Alternative solvent systems have been developed to address these limitations while maintaining analytical performance. Acetonitrile/dichloromethane (3:17) demonstrates excellent separation characteristics for aflatoxin B1 with retention factor values suitable for quantitative analysis [9].
The acetone/chloroform (8:92) system, optimized for High Performance Thin Layer Chromatography applications, achieves aflatoxin B1 separation at Rf = 0.33 with minimal interference from matrix components [11]. This system utilizes precoated silica gel glass plates with fluorescence detection at 366 nm excitation wavelength. Calibration curves demonstrate linearity in the range of 0.8 to 4.8 ng per spot with correlation coefficients exceeding 0.999 [11].
Detection limits for Thin Layer Chromatography methods vary depending on the detection system employed. Charge-coupled device detection systems achieve quantification limits of 1.2 μg/kg with detection limits of 0.4 ng per spot [8]. High Performance Thin Layer Chromatography scanner systems demonstrate detection limits below 2.0 ng/g and quantification limits below 4.0 ng/g for aflatoxin B1 in various food matrices [9].
Method validation studies confirm the suitability of Thin Layer Chromatography for routine aflatoxin B1 screening. Recovery studies across multiple food matrices demonstrate recoveries ranging from 73% to 98%, with relative standard deviations below 8% for repeatability measurements [9]. The technique shows excellent correlation with High Performance Liquid Chromatography methods, with linear regression coefficients exceeding 0.95 [9].
Enzyme-Linked Immunosorbent Assay technology represents a critical advancement in aflatoxin B1 detection, offering rapid, sensitive, and cost-effective screening capabilities for food safety applications [12] [13]. These immunoassays utilize specific antibodies raised against aflatoxin B1 conjugated to carrier proteins, enabling selective recognition and quantification of the target analyte in complex food matrices [14].
Competitive Enzyme-Linked Immunosorbent Assay formats dominate aflatoxin B1 detection applications due to the small molecular size of the target compound [15]. In this format, aflatoxin B1 in the sample competes with enzyme-labeled aflatoxin B1 conjugate for binding sites on immobilized antibodies. The intensity of the colorimetric signal is inversely proportional to the aflatoxin B1 concentration in the sample [16].
Detection performance varies significantly among different Enzyme-Linked Immunosorbent Assay systems. Rapid Enzyme-Linked Immunosorbent Assay kits achieve results in less than 90 minutes with detection limits ranging from 1 to 50 ng/mL depending on the sample matrix [12]. Sensitive Enzyme-Linked Immunosorbent Assay formulations demonstrate detection limits as low as 0.03 ppb for baby food and cereals, increasing to 2.5 ppb for animal feed matrices [14].
Cross-reactivity profiles of antibodies used in Enzyme-Linked Immunosorbent Assay systems show varying degrees of response to related aflatoxins. Typical cross-reactivity patterns include 100% reactivity to aflatoxin B1, 20% to aflatoxin B2, 17% to aflatoxin G1, and 4% to aflatoxin G2 [14]. This cross-reactivity can be advantageous for total aflatoxin screening but may require consideration when specific aflatoxin B1 quantification is required [13].
Method validation studies demonstrate acceptable precision and accuracy for Enzyme-Linked Immunosorbent Assay applications. Intra-day precision values typically range from 5% to 15% relative standard deviation, while inter-day precision may reach 20% for some matrices [13]. Recovery studies across various food matrices show recoveries between 70% and 120%, meeting regulatory requirements for screening methods [17].
Immunochromatographic strip tests provide rapid point-of-use testing capabilities for aflatoxin B1 detection in field and laboratory settings [18]. These lateral flow devices combine antibody-based recognition with chromatographic separation, delivering qualitative or semi-quantitative results within 10 to 15 minutes [19].
The basic principle involves sample application to a test strip containing dried antibodies and detection reagents. Aflatoxin B1 in the sample migrates through the strip via capillary action, interacting with labeled antibodies and immobilized capture antibodies at predetermined test and control lines [18]. Signal generation occurs through various mechanisms including colorimetric, fluorescent, chemiluminescent, or Raman scattering detection systems [18].
Nanomaterial incorporation significantly enhances immunochromatographic strip performance. Gold nanoparticles provide colorimetric signal generation with visual interpretation capabilities, while fluorescent nanoparticles enable enhanced sensitivity through fluorescence readers [18]. Quantum dots and silver nanoparticles offer alternative labeling strategies with improved signal-to-noise ratios and multiplexing capabilities [18].
Detection limits for immunochromatographic strips vary considerably based on the detection mechanism employed. Visual colorimetric systems typically achieve detection limits in the range of 5 to 20 μg/kg for aflatoxin B1 in grain samples [18]. Fluorescence-based systems demonstrate improved sensitivity with detection limits below 1 μg/kg when used with appropriate reader devices [19].
Liquid Chromatography-Tandem Mass Spectrometry represents the most advanced analytical approach for aflatoxin B1 detection and quantification, providing unparalleled specificity, sensitivity, and structural confirmation capabilities [7] [20]. This technique combines the separation power of liquid chromatography with the selective detection and identification capabilities of tandem mass spectrometry [21].
The analytical methodology utilizes electrospray ionization in positive ion mode to generate protonated molecular ions [M+H]+ at m/z 313 for aflatoxin B1 [7] [20]. Multiple reaction monitoring experiments optimize fragmentation patterns to produce characteristic product ions at m/z 241 and 285, which serve as quantifier and qualifier transitions respectively [7]. These transitions provide definitive identification and quantification capabilities even in complex sample matrices [20].
Detection limits achieved through Liquid Chromatography-Tandem Mass Spectrometry analysis demonstrate exceptional sensitivity. Optimized methods report detection limits as low as 0.017 ng/g and quantification limits of 0.05 ng/g in animal tissue matrices [7]. For plant-based matrices, detection limits typically range from 0.11 to 0.36 μg/kg with quantification limits between 0.36 and 1.19 μg/kg [20].
Linear dynamic ranges extend across multiple orders of magnitude, typically spanning from the limit of quantification to 50 μg/kg or higher [20]. Calibration curves demonstrate excellent linearity with correlation coefficients consistently exceeding 0.999 across the analytical range [7]. This wide linear range enables analysis of samples with varying contamination levels without dilution requirements [20].
Method validation parameters confirm superior analytical performance. Precision studies show relative standard deviations below 11% for both intra-day and inter-day measurements [20]. Recovery studies across multiple food matrices demonstrate recoveries between 50% and 120%, with most values falling within the preferred range of 70% to 110% [20]. The technique shows excellent selectivity with no spectral interferences observed at appropriate retention times [20].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provides rapid identification capabilities for aflatoxin B1 detection, particularly in fungal screening applications [22]. This technique enables direct analysis of aflatoxin-producing fungi and contaminated samples without extensive sample preparation [22].
The methodology demonstrates versatility in sample analysis approaches. Direct analysis of thin layer chromatography plates allows aflatoxin B1 identification after chromatographic separation [22]. Fungal mycelium analysis enables rapid differentiation between aflatoxin-producing and non-producing Aspergillus flavus strains based on characteristic mass spectral profiles [22]. Infected grain samples can be analyzed directly, providing rapid contamination assessment capabilities [22].
Detection capabilities vary depending on the sample matrix and analysis mode employed. For pure aflatoxin B1 standards, molecular ion detection at m/z 313 provides definitive identification [22]. Complex sample matrices may require mass spectral pattern recognition approaches to distinguish between contaminated and uncontaminated samples [22].
The technique offers significant advantages for rapid screening applications. Analysis times are typically less than 5 minutes per sample, including sample preparation and data acquisition [22]. The approach eliminates the need for extensive sample cleanup procedures required by other analytical methods [22]. However, quantitative capabilities are limited compared to chromatographic methods, making this technique more suitable for qualitative screening applications [22].
Ultra-High Resolution Mass Spectrometry systems, including Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments, provide exceptional mass accuracy and resolution for aflatoxin B1 analysis [23] [24]. These systems enable precise mass measurements with sub-ppm mass accuracy, facilitating definitive compound identification and structural elucidation [23].
Orbitrap mass spectrometry demonstrates remarkable sensitivity for aflatoxin B1-DNA adduct analysis, achieving quantification limits of 4.0 adducts per 108 DNA bases when analyzing only 0.8 μg of DNA [23]. This capability enables biomonitoring applications for aflatoxin B1 exposure assessment in biological samples [24]. Mass resolution capabilities exceeding 30,000 enable separation of isobaric interferences that may compromise quantification accuracy [24].
High-resolution accurate mass measurements provide additional confirmation capabilities beyond traditional tandem mass spectrometry approaches. Exact mass determination enables molecular formula assignment and structural confirmation through accurate mass databases [23]. MS/MS and MSn capabilities provide comprehensive fragmentation information for structure elucidation and compound confirmation [24].
Applications extend beyond traditional food analysis to include metabolomics and exposure assessment studies. The technique enables simultaneous analysis of aflatoxin B1 and related metabolites in biological matrices [23]. DNA adduct analysis provides direct evidence of aflatoxin B1 exposure and potential health effects in human populations [24].
Immunoaffinity column purification represents the most selective and effective cleanup technique for aflatoxin B1 analysis in complex food matrices [6] [25]. These columns utilize immobilized antibodies specific for aflatoxins, providing exceptional selectivity and concentration capabilities [26] [27].
The fundamental principle involves specific antigen-antibody interactions where aflatoxin B1 in the sample extract binds selectively to immobilized antibodies within the column matrix [26]. After sample loading and washing to remove unbound interferences, aflatoxins are eluted using methanol or methanol-acetic acid mixtures [28]. This process effectively concentrates aflatoxins while removing matrix components that could interfere with subsequent analysis [27].
Column specifications vary among manufacturers but typically provide binding capacities between 300 and 400 ng total aflatoxins [26] [27]. Cross-reactivity profiles show 100% recovery for aflatoxin B1, 99% for aflatoxin B2, 48% for aflatoxin G1, and 34% for aflatoxin G2 [28]. This selectivity pattern enables total aflatoxin determination while maintaining specificity for the target compounds [26].
Operational procedures require careful attention to flow rates and washing protocols. Sample loading typically occurs at 1 mL/min to ensure adequate contact time for antibody binding [28]. Washing with 5 mL of phosphate buffered saline removes unbound matrix components [28]. Elution requires 2 mL of methanol-acetic acid (98:2) applied in two sequential 1 mL portions to ensure complete recovery [28].
Recovery studies demonstrate excellent performance across various food matrices. Total aflatoxin recoveries range from 71% to 92% with corresponding aflatoxin B1 recoveries between 82% and 109% [6]. Precision studies show relative standard deviations for repeatability ranging from 4.6% to 23.3% for total aflatoxins and 3.1% to 20.0% for aflatoxin B1 [6]. These performance characteristics meet international standards for analytical method validation [25].
Solid Phase Extraction provides versatile cleanup capabilities for aflatoxin B1 analysis with various sorbent materials offering different selectivity and capacity characteristics [29] [30]. These methods enable effective removal of interfering compounds while concentrating target analytes [31].
Conventional Solid Phase Extraction utilizes C18 reversed-phase sorbents for aflatoxin retention based on hydrophobic interactions [31]. Sample extracts in polar solvents are loaded onto conditioned cartridges, followed by washing with aqueous solutions to remove polar interferences [29]. Aflatoxins are subsequently eluted using organic solvents such as methanol or acetonitrile [31].
Advanced sorbent materials enhance selectivity and performance. Bifunctional ionic liquid-based silicas demonstrate superior adsorption efficiency for aflatoxin B1 compared to conventional sorbents [29]. These materials combine hydrophobic and ionic interactions to provide enhanced selectivity and capacity [29]. Optimization studies using response surface methodology identify optimal extraction conditions including methanol/water ratios, pH, and contact time [29].
Nanofiber-packed Solid Phase Extraction represents an innovative approach utilizing electrospun nanofibers as sorbent materials [30]. Various nanofiber compositions including polystyrene, polypyrrole, and polystyrene-acrylic resin demonstrate effective aflatoxin B1 extraction capabilities [30]. Optimized conditions achieve excellent linearity across 0.1 to 40 ng/mL with correlation coefficients exceeding 0.999 [30].
Recovery and precision studies validate Solid Phase Extraction performance across multiple sample types. Recovery values typically range from 80% to 110% for aflatoxin B1 in various food matrices [29]. Precision measurements show relative standard deviations between 5% and 15% for most applications [30]. Detection limits achieve 0.05 ng/mL using optimized nanofiber-packed systems [30].
Liquid-Liquid Extraction remains a fundamental sample preparation technique for aflatoxin B1 analysis, particularly for oily and high-fat matrices [31] [32]. These methods utilize selective partitioning of aflatoxins between immiscible solvent phases to achieve purification and concentration [31].
Classical liquid-liquid extraction protocols employ chloroform-based solvent systems for aflatoxin extraction [32]. The standard procedure involves initial extraction with methanol-water (85:15) followed by partitioning with chloroform after salt addition [32]. This approach effectively separates aflatoxins from polar matrix components while maintaining good recovery [32].
Dispersive Liquid-Liquid Microextraction provides enhanced efficiency and reduced solvent consumption [31]. This technique utilizes rapid injection of extraction solvent as fine droplets to increase surface area and mass transfer rates [31]. Recoveries between 83% and 93% are achieved with relative standard deviations below 5% [31]. Analysis times are reduced to less than 1 minute for the extraction step [31].
Specialized applications address specific matrix challenges. Dairy product analysis requires modified protocols to address protein and fat content [31]. Acetonitrile extraction followed by salting-out with sodium chloride enables effective aflatoxin M1 recovery from milk matrices [31]. Detection limits below 0.6 ng/kg are achievable using optimized dispersive liquid-liquid microextraction procedures [31].
Performance validation demonstrates acceptable accuracy and precision for regulatory applications. Recovery studies across various food matrices show values between 85% and 95% for aflatoxin B1 [31]. Precision measurements typically range from 10% to 20% relative standard deviation, which is acceptable for screening applications [31]. The technique provides cost-effective sample preparation for laboratories with limited resources [32].
Quick, Easy, Cheap, Effective, Rugged, and Safe methodology provides simplified sample preparation for aflatoxin B1 analysis with minimal cleanup requirements [20] [33]. This approach reduces analysis time and solvent consumption while maintaining acceptable analytical performance [20].
The basic QuEChERS protocol involves acetonitrile-water extraction followed by dispersive solid phase extraction cleanup [20]. Sample homogenization with acetonitrile-water (80:20) enables effective aflatoxin extraction from various food matrices [20]. Magnesium sulfate and sodium chloride addition facilitates phase separation and water removal [33].
Modified QuEChERS protocols address specific analytical challenges. Enhanced water slurring techniques improve extraction efficiency for heterogeneous samples like animal feed [33]. This modification involves 2.5-fold dilution with water followed by high-speed blending to achieve homogeneous sample preparation [33]. Recovery improvements from 72% to 95.1% are achieved through this approach [33].
Cleanup procedures utilize dispersive solid phase extraction with primary secondary amine sorbents or other selective materials [20]. These sorbents remove interfering compounds while allowing aflatoxin B1 to remain in solution [20]. The cleaned extract can be analyzed directly by Liquid Chromatography-Tandem Mass Spectrometry without additional purification steps [20].
Aflatoxin B1 represents one of the most potent naturally occurring carcinogens, produced primarily by Aspergillus flavus and Aspergillus parasiticus as secondary metabolites [1] [2] [3]. These mycotoxigenic fungi demonstrate remarkable ecological resilience and widespread distribution in natural environments, particularly thriving in soil ecosystems across tropical and subtropical regions [3] [4].
Aspergillus flavus serves as the principal producer of aflatoxin B1, exhibiting both saprophytic and pathogenic characteristics that enable successful colonization of diverse agricultural substrates [1] [4]. The fungus demonstrates exceptional environmental tolerance, capable of growth across temperatures ranging from 12 to 48 degrees Celsius, with optimal growth occurring between 25 and 42 degrees Celsius [5]. Water activity requirements span from 0.73 to 0.99, with optimal aflatoxin B1 production achieved at water activity levels of 0.85 to 0.95 [5] [6].
The molecular mechanisms underlying aflatoxin B1 biosynthesis involve approximately 30 genes clustered within a 75-kilobase genomic region [7]. Key regulatory genes including aflR and aflS control the expression of structural genes such as aflD, aflP, aflQ, aflM, and aflO [2] [7]. Environmental stress conditions directly influence the expression ratios of these regulatory genes, with the aflS/aflR ratio correlating positively with aflatoxin B1 production levels [8] [9].
Research demonstrates that Aspergillus flavus isolates exhibit variable toxigenic capacity, with approximately 40 percent of field isolates producing all four major aflatoxin types (B1, B2, G1, and G2) [10]. Among these, aflatoxin B1 predominates in both occurrence frequency and concentration levels, with over 90 percent of toxigenic isolates capable of producing this compound at levels ranging from 7 to 22 micrograms per gram of substrate [2] [10].
The ecological dynamics of aflatoxin-producing fungi reveal complex interactions with host plants and environmental stresses. Drought conditions, elevated temperatures, and mechanical damage to crops significantly enhance fungal invasion and subsequent toxin production [11] [6] [12]. These stress factors compromise plant defense mechanisms, creating favorable conditions for Aspergillus flavus colonization and aflatoxin biosynthesis [1] [13].
Agricultural commodities demonstrate distinct susceptibility patterns to aflatoxin B1 contamination, with cereals and oilseeds representing the most vulnerable crop categories [14] [15] [16]. Comprehensive global surveillance data reveal significant variations in contamination frequencies and concentration levels across different commodity types.
Maize contamination patterns show considerable geographical variation, with detection frequencies ranging from 23.2 percent globally to substantially higher levels in specific regions [15] [17]. Studies across diverse production areas document aflatoxin B1 concentrations spanning from trace levels to exceptional peaks exceeding 1,000 micrograms per kilogram [18] [19]. The dough stage (R4) and dent stage (R5) of maize kernel development represent particularly vulnerable periods, with water activity levels of 0.976 and 0.958 respectively creating optimal conditions for Aspergillus flavus colonization [20].
Peanut commodities exhibit particularly high vulnerability to aflatoxin contamination, with detection rates averaging 24.2 percent globally but reaching substantially higher levels in tropical production regions [18] [14]. Mean contamination levels in peanuts frequently exceed those observed in cereals, with documented concentrations reaching 1,789 micrograms per kilogram in severely affected samples [21]. The susceptibility of peanuts relates to their high oil content, extended field curing periods, and sensitivity to drought stress during pod development [22] [14].
Rice contamination presents unique patterns, with surprisingly high detection frequencies of 53.7 percent despite generally lower mean concentration levels of 24.6 micrograms per kilogram [15] [16]. Research across Asian production regions demonstrates that improper drying practices resulting in moisture content exceeding 14 percent significantly increases contamination risk [16] [23]. Polished rice shows greater susceptibility than paddy rice, with optimal aflatoxin B1 production occurring at 33 degrees Celsius and 0.96 water activity [24].
Sorghum represents the most severely affected cereal grain, with contamination frequencies reaching 70.7 percent and mean concentration levels of 122.6 micrograms per kilogram globally [15] [17]. The high susceptibility of sorghum correlates with its cultivation in semi-arid regions where drought stress and elevated temperatures favor Aspergillus flavus growth [25] [17].
Wheat contamination occurs less frequently than other cereals, with detection rates of 36.3 percent and generally lower concentration levels [15] [26]. However, studies from Pakistan document significant contamination in wheat samples, with 71 percent testing positive for aflatoxins and concentrations ranging from 1.2 to 10 micrograms per kilogram [26]. Climate change scenarios predict increasing wheat vulnerability in European production regions [27].
Tree nuts and cottonseed commodities demonstrate high contamination potential, particularly in regions with hot, humid storage conditions [3] [14]. Cottonseed meal, traditionally produced in southern United States regions, shows variable contamination patterns influenced by harvest timing and post-harvest handling practices [11] [14].
The global distribution of aflatoxin B1 contamination exhibits distinct geographical patterns strongly correlated with climatic conditions, agricultural practices, and socioeconomic factors [28] [29] [30]. Regional analysis reveals pronounced disparities in contamination frequencies and concentration levels across different continental areas.
Sub-Saharan Africa emerges as the most severely affected region globally, with aflatoxin B1 prevalence rates reaching 59.1 percent of tested samples [29]. Critically, 38.5 percent of samples from this region exceed the higher European Union regulatory threshold of 20 micrograms per kilogram [29]. The severe contamination levels correlate with prevalent hot, humid climatic conditions, inadequate storage infrastructure, and limited regulatory enforcement capabilities [6] [28].
South Asia demonstrates similarly high contamination rates, with 61.1 percent of feed samples testing positive for aflatoxin B1 and 41.1 percent exceeding regulatory limits [29]. Countries within this region experience optimal climatic conditions for Aspergillus flavus growth, including sustained high temperatures and elevated humidity levels during critical crop development periods [28] [30].
Southeast Asia exhibits moderate to high contamination frequencies of 37.9 percent, with 20.9 percent of samples exceeding regulatory thresholds [29]. The tropical climate conditions in this region create year-round favorable environments for mycotoxigenic fungal growth, particularly affecting rice and maize production systems [3] [29].
Middle East and North Africa regions show lower but significant contamination rates of 7.5 percent prevalence, with 3.5 percent exceeding regulatory limits [29]. The hot, dry climatic conditions characteristic of these regions create stress conditions that can trigger aflatoxin production during temperature fluctuations and humidity variations [30].
European regions demonstrate relatively low contamination frequencies, with Southern Europe showing 7.4 percent prevalence and Northern Europe maintaining minimal contamination levels [29] [30]. However, climate change projections indicate increasing risk for European maize production, with models predicting significant contamination increases under warming scenarios [31] [27].
Seasonal variations in aflatoxin B1 contamination reflect complex interactions between temperature, humidity, and precipitation patterns [32] [33] [34]. Studies document higher contamination levels during winter months in some regions, with mean concentrations reaching 1,366 nanograms per kilogram compared to lower summer levels [33]. Conversely, other research indicates peak contamination during hot, dry summer periods when drought stress enhances fungal invasion and toxin production [32] [35].
The relationship between seasonal weather patterns and aflatoxin contamination demonstrates regional specificity. In East African maize production areas, low rainfall during early grain maturation combined with high temperatures preceding full maturity provides reliable indicators of contamination risk [35]. Similar patterns emerge in North American production regions, where extended periods of temperatures exceeding 32 degrees Celsius correlate with elevated aflatoxin levels [36].
Acute Toxic;Health Hazard